
1-(2-(2-Furyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-Furyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride is a compound that belongs to the class of seven-membered heterocycles known as azepines. These compounds are characterized by their unique ring structure, which includes one nitrogen atom. The presence of the furan ring and the dimethylsilyl group adds to the compound’s complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Furyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride typically involves the following steps:
Formation of the Azepine Ring: The azepine ring can be synthesized through a multicomponent heterocyclization reaction.
Introduction of the Furan Ring: The furan ring is introduced through a reaction with a suitable furan derivative, such as 2-furyldimethylchlorosilane.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Furyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The azepine ring can be reduced to form hexahydroazepine derivatives.
Substitution: The dimethylsilyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hexahydroazepine derivatives.
Substitution: Various substituted azepine derivatives depending on the reagent used.
Scientific Research Applications
1-(2-(2-Furyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its unique ring structure and reactivity.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(2-Furyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Azepines: Compounds with a similar seven-membered ring structure.
Furan Derivatives: Compounds containing a furan ring.
Silyl-Substituted Compounds: Compounds with a silyl group attached to the ring structure.
Uniqueness
1-(2-(2-Furyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride is unique due to the combination of its azepine ring, furan ring, and dimethylsilyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
78598-99-9 |
|---|---|
Molecular Formula |
C14H26ClNOSi |
Molecular Weight |
287.90 g/mol |
IUPAC Name |
2-(azepan-1-ium-1-yl)ethyl-(furan-2-yl)-dimethylsilane;chloride |
InChI |
InChI=1S/C14H25NOSi.ClH/c1-17(2,14-8-7-12-16-14)13-11-15-9-5-3-4-6-10-15;/h7-8,12H,3-6,9-11,13H2,1-2H3;1H |
InChI Key |
KKTHTEJSPVZAOU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CC[NH+]1CCCCCC1)C2=CC=CO2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


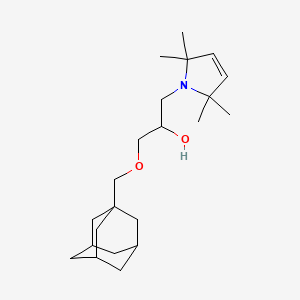
![2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt](/img/structure/B13752062.png)
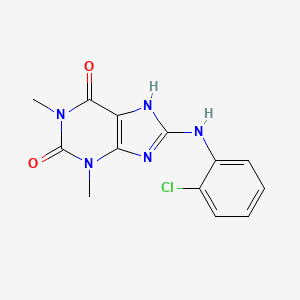



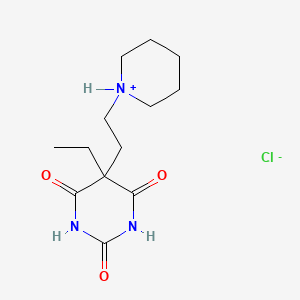
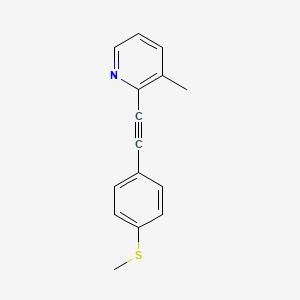
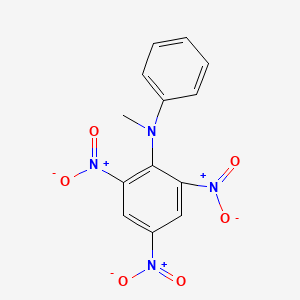
![Benzyl {(2S)-1-[(cyclohexylideneamino)oxy]-3-hydroxy-1-oxopropan-2-yl}carbamate](/img/structure/B13752127.png)


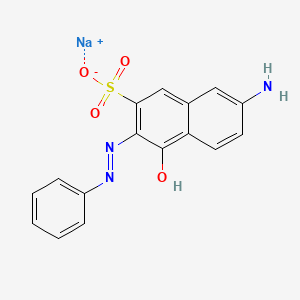
![2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate](/img/structure/B13752153.png)
